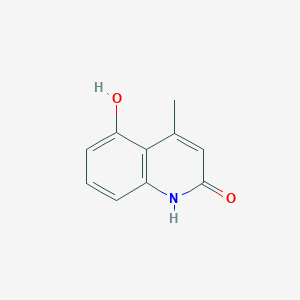

5-Hydroxy-4-methylquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-9(13)11-7-3-2-4-8(12)10(6)7/h2-5,12H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYITQSRMVYHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Hydroxy 4 Methylquinolin 2 1h One and Its Analogues

Classical Synthetic Approaches to 2(1H)-Quinolinone Derivates

Traditional methods for synthesizing the quinolinone core have been refined over more than a century and remain fundamental in organic synthesis. These approaches often involve the condensation and cyclization of substituted anilines and carbonyl compounds.

Friedländer Condensation Variants and Related Cyclization Strategies

The Friedländer synthesis is a classic and straightforward method for constructing quinoline (B57606) ring systems, typically involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. jk-sci.comwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases and proceeds through a condensation reaction followed by intramolecular cyclization. jk-sci.comorganic-chemistry.orgorganicreactions.org Common catalysts include acetic acid, hydrochloric acid, sulfuric acid, sodium hydroxide, and pyridine (B92270). jk-sci.com

There are two primary proposed mechanisms for the Friedländer synthesis. wikipedia.org

Aldol (B89426) Addition Pathway: The initial step is an aldol addition between the o-amino substituted carbonyl compound and the second carbonyl reactant, forming an aldol adduct. This intermediate then undergoes dehydration to form an unsaturated carbonyl compound, which subsequently forms an imine that cyclizes to the quinoline. wikipedia.org

Schiff Base Formation Pathway: Alternatively, the reaction can begin with the formation of a Schiff base between the reactants, followed by an Aldol-type reaction and subsequent elimination to yield the final quinoline product. wikipedia.org

Variations of the Friedländer synthesis, such as the Pfitzinger reaction and the Niementowski quinoline synthesis, are considered extensions of this method, utilizing different starting materials to achieve similar quinoline cores. wikipedia.orgorganicreactions.org

Doebner-Miller Reaction Modifications and Outcomes

The Doebner-Miller reaction is another significant method for quinoline synthesis, often considered a modification of the Skraup reaction. nih.govwikipedia.org It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

A key challenge in the original Doebner-Miller reaction was the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, which often led to low product yields. The introduction of a biphasic reaction medium was a significant improvement, as it sequestered the carbonyl compound in an organic phase, thereby reducing polymerization and increasing the yield of the desired quinoline. nih.gov

The reaction mechanism has been a subject of debate, with a 2006 study proposing a fragmentation-recombination mechanism based on isotope scrambling experiments. wikipedia.org This mechanism involves the initial nucleophilic conjugate addition of the aniline to the enol, followed by fragmentation and recombination to form a conjugated imine, which then reacts further to yield the quinoline product. wikipedia.org

Modifications to the Doebner-Miller reaction have expanded its utility. For instance, using acrolein diethyl acetal (B89532) as a three-carbon annulation partner with anilines in a solvent-free, monophasic reaction medium has been shown to be an efficient route to various quinoline products. researchgate.net

Palladium-Catalyzed Functionalization Reactions

Palladium-catalyzed reactions have become a powerful tool in organic synthesis due to their mild reaction conditions and tolerance of a wide range of functional groups. nih.gov These methods are particularly valuable for the synthesis and functionalization of quinolin-2(1H)-ones.

Palladium-catalyzed C-H bond activation is a prominent strategy. nih.gov Ligand-directed C-H functionalization at a Pd(II) center can lead to the formation of various bonds, including carbon-carbon, carbon-nitrogen, and carbon-halogen bonds. nih.gov The general mechanism involves the formation of a cyclopalladated intermediate, which can then undergo functionalization through either a Pd(II)/Pd(0) catalytic cycle involving reductive elimination or through a pathway involving oxidation to a Pd(IV) intermediate. nih.gov

Specific applications in quinolinone synthesis include:

C(sp3)–H Biarylation: 8-methyl quinolines can be used as intrinsic directing groups for palladium-catalyzed C(sp3)–H biarylation with cyclic diaryliodonium salts, producing functionalized biaryls. acs.org

Intramolecular Cyclization: Palladium(0)-catalyzed intramolecular cyclopropane (B1198618) sp3 C–H bond functionalization can be used to prepare quinoline and tetrahydroquinoline derivatives. rsc.org

Amidation of Halo Aromatics: Palladium-catalyzed amidation of o-halo-substituted aromatic carbonyl compounds with amides provides a route to substituted quinolin-2(1H)-ones. nih.gov

C8-Selective C–H Arylation: Palladium-catalyzed C–H arylation of quinoline N-oxides can proceed with high selectivity for the C8 position, a selectivity that is unusual for palladium catalysis in this system. acs.org

Table 1: Comparison of Classical Synthetic Approaches

| Feature | Friedländer Condensation | Doebner-Miller Reaction | Palladium-Catalyzed Functionalization |

|---|---|---|---|

| Reactants | o-Aminoaryl aldehyde/ketone + α-methylene ketone/aldehyde jk-sci.comwikipedia.org | Aniline + α,β-unsaturated carbonyl compound wikipedia.orgsynarchive.com | Varied (e.g., halo-quinolones, quinoline N-oxides) nih.govacs.org |

| Catalyst | Acid or Base (e.g., H2SO4, NaOH) jk-sci.com | Acid (e.g., HCl) iipseries.org | Palladium complexes (e.g., Pd(OAc)2) nih.gov |

| Key Intermediate | Aldol adduct or Schiff base wikipedia.org | Conjugated imine wikipedia.org | Cyclopalladated intermediate nih.gov |

| Advantages | Operational simplicity, readily available starting materials jk-sci.com | Access to 2- and 4-substituted quinolines nih.gov | Mild conditions, high functional group tolerance, diverse bond formation nih.govnih.gov |

| Challenges | Limited to specific substitution patterns | Potential for polymerization of reactants nih.gov | Catalyst cost and sensitivity, ligand design |

Advanced and Sustainable Synthetic Protocols (Green Chemistry)

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. Green chemistry principles have been applied to the synthesis of quinolinones, with microwave-assisted synthesis (MAS) and ultrasound-mediated synthesis emerging as powerful techniques.

Microwave-Assisted Synthesis (MAS) of 2(1H)-Quinolinones

Microwave-assisted organic synthesis (MAOS) has gained considerable attention for its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. google.comacs.org The application of microwave irradiation has been particularly successful in the synthesis of heterocyclic compounds, including quinolin-2(1H)-ones. google.comresearchgate.net

Several synthetic strategies for 2(1H)-quinolinones have been adapted for microwave conditions:

A one-pot synthesis of 2-(1H)-quinolinone compounds can be achieved from a quinoline raw material and water under microwave irradiation with a reaction promoter like 2-chloroacetate. google.com

Weak base-promoted cyclization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation provides high yields of quinolin-2(1H)-ones. acs.org

An optimized two-step procedure for preparing 2-alkyl-4-quinolones involves the microwave-assisted reaction of α-chloro ketones with anthranilic acids. springernature.com

Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water can be efficiently performed under microwave irradiation, offering a green synthetic route. rsc.org

Ultrasound-Mediated Synthesis of Quinolinone Systems

Ultrasound irradiation provides a mechanical form of energy that can promote chemical reactions through the phenomenon of acoustic cavitation. This can lead to shorter reaction times, milder conditions, and improved yields. nih.govresearchgate.net

The use of ultrasound in quinolinone synthesis includes:

The synthesis of quinolines can be efficiently catalyzed by basic ionic liquids in aqueous media under ultrasonic irradiation. This green method offers high yields and selectivity at room temperature without the need for a transition metal catalyst. nih.govresearchgate.net

A facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones has been achieved by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines in the presence of ultrasound. nih.gov

Table 2: Comparison of Advanced and Sustainable Synthetic Protocols

| Feature | Microwave-Assisted Synthesis (MAS) | Ultrasound-Mediated Synthesis |

|---|---|---|

| Energy Source | Microwave Irradiation google.com | Ultrasonic Waves nih.gov |

| Mechanism | Dielectric heating google.com | Acoustic cavitation nih.gov |

| Key Advantages | Rapid reaction rates, higher yields, cleaner reactions google.comacs.org | Milder conditions, shorter reaction times, improved yields, can be catalyst-free nih.govnih.gov |

| Typical Solvents | DMF, water acs.orgrsc.org | Aqueous media nih.govresearchgate.net |

| Example Application | One-pot synthesis from quinoline raw material google.com | Synthesis using basic ionic liquids as catalysts nih.gov |

Solvent-Free Reaction Environments for Quinolinone Scaffolds

Solvent-free synthesis presents a significant advancement in green chemistry, minimizing waste and environmental impact. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in this domain. For instance, the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one, an analogue of the target compound, has been efficiently achieved through a microwave-assisted approach. niscpr.res.in This method highlights the potential for rapid, solvent-free synthesis of hydroxy-methyl-quinolinone derivatives. While direct solvent-free synthesis of 5-Hydroxy-4-methylquinolin-2(1H)-one is not extensively documented, the successful synthesis of its analogues under these conditions suggests a promising avenue for exploration. dntb.gov.ua

Another approach involves the thermal cyclization of precursors. The Gould-Jacobs reaction, a classical method for quinolin-4-one synthesis, involves thermal cyclization and can, in some cases, be adapted for solvent-free conditions. mdpi.com

Photoredox Catalysis and Visible Light-Induced Transformations

Visible light photoredox catalysis has become a powerful tool in organic synthesis, offering mild and selective reaction pathways. beilstein-journals.org This methodology relies on the use of photocatalysts that, upon light absorption, can initiate electron transfer processes to generate reactive intermediates. beilstein-journals.org While specific applications for the direct synthesis of this compound are still emerging, the general principles have been widely applied to the synthesis of various quinoline and quinolinone derivatives. beilstein-journals.org

The mechanism typically involves the excitation of a photoredox catalyst (such as ruthenium or iridium complexes) by visible light, followed by single-electron transfer (SET) to or from a substrate to generate a radical ion. This reactive intermediate then undergoes further transformations, such as cyclization or functionalization, to yield the final product. The application of this technology to suitable precursors could provide a novel and sustainable route to this compound and its analogues.

Biocatalytic Approaches in Quinolinone Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes, such as oxygenases and peroxygenases, can perform C-H hydroxylations with remarkable precision, a key step in synthesizing hydroxylated quinolinones. nih.gov Cytochrome P450 enzymes, for example, are known to hydroxylate a wide range of drug molecules and could potentially be engineered to selectively hydroxylate the quinolinone core at the C-5 position. nih.gov

While specific biocatalytic routes to this compound are not yet established, the synthesis of various quinolinone precursors and related structures has been achieved using biocatalysts. For example, one-pot, multi-step cascades integrating biocatalysis have been developed for the synthesis of various bio-based chemicals, demonstrating the feasibility of combining enzymatic steps to build complex molecules. rsc.org

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is highly desirable for reducing costs and simplifying purification processes. A novel catalyst-free approach for the synthesis of N-quinolin-2-yl carbamates from N-hetaryl ureas and alcohols has been reported. nih.gov This method proceeds through the intermediate formation of a hetaryl isocyanate. nih.gov While not a direct synthesis of the quinolinone ring itself, it demonstrates the potential for catalyst-free functionalization of quinoline-related structures.

Furthermore, certain alkene difunctionalization processes can proceed without catalysts or additives to form multifunctional hydroxylamines, which are versatile building blocks for N-heterocycles. chemrxiv.org Applying such principles to appropriately designed precursors could offer a catalyst-free pathway to the this compound scaffold.

Utilization of Environmentally Benign Catalysts (e.g., FeCl3.6H2O, BiCl3, Formic Acid)

The use of inexpensive, low-toxicity, and readily available catalysts is a cornerstone of green chemistry.

Iron(III) Chloride (FeCl3.6H2O): This catalyst has proven effective in the synthesis of substituted dihydroquinolines and quinolines. organic-chemistry.orgnih.gov A facile and efficient method involves the iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols, which proceeds smoothly under mild conditions to afford dihydroquinoline derivatives with yields up to 96%. organic-chemistry.orgnih.gov These can be subsequently aromatized to the corresponding quinolines. The process tolerates a range of functional groups, showcasing its broad applicability. organic-chemistry.org

Bismuth(III) Chloride (BiCl3): BiCl3 is another environmentally benign Lewis acid catalyst that has been successfully employed in the synthesis of 4-hydroxy-2-quinolone analogues. nih.govrsc.org In a notable example, the condensation of β-enaminones with diethyl malonate is catalyzed by BiCl3 under microwave irradiation in ethanol (B145695), affording the desired products in moderate to good yields (51–71%). nih.govrsc.org The mechanism involves the activation of the carbonyl group of the malonate by BiCl3, facilitating nucleophilic attack by the enaminone. rsc.org

Formic Acid: Formic acid can be used in the mobile phase for the purification of 4-hydroxy-2-quinolone derivatives via high-performance liquid chromatography (HPLC). nih.gov While not a direct catalyst for the main ring-forming reaction in the examples found, its use in purification aligns with green chemistry principles due to its biodegradability.

Green Solvent Systems (e.g., Water, Ethanol, Supercritical CO2)

The choice of solvent is critical in developing sustainable synthetic protocols. Water and ethanol are particularly attractive due to their low toxicity, availability, and minimal environmental impact.

The synthesis of quinolin-4-ones has been successfully carried out in water at 80 °C through a decarboxylating cyclization procedure using isatoic anhydrides and 1,3-dicarbonyl compounds as starting materials. mdpi.com Similarly, the synthesis of 2-seleno-4-methylquinoline, a related heterocyclic structure, has been reported in ethanol. mdpi.com A microwave-assisted synthesis of 4-methyl-2(1H)-quinolinone has also been described using ethyl acetate (B1210297) as the solvent, followed by washing with hot water. chemicalbook.com These examples underscore the feasibility of employing green solvents for the synthesis of the quinolinone core.

Derivatization Strategies and Functionalization of the this compound Core

The functionalization of the quinolinone scaffold is crucial for modulating its biological activity. The 4-hydroxy-2(1H)-quinolone core offers multiple sites for derivatization.

A programmed, site-selective functionalization of a 4-hydroxyquinoline (B1666331) has been demonstrated, targeting four different positions (C-2, C-8, C-3, and C-5). chemrxiv.org This was achieved by using the N-oxide and the 4-hydroxyl group (protected as a carbamate) as directing groups. chemrxiv.org This strategic approach allows for the generation of a diverse library of compounds with potential medicinal applications. chemrxiv.org

Specific derivatization reactions reported for the 4-hydroxy-2-quinolone scaffold include:

N-methylation: Treatment of 3-acetyl-4-hydroxyquinolin-2(1H)-one with methyl iodide. researchgate.net

Acetylation: Direct acetylation of N-substituted-4-hydroxyquinolin-2(1H)-ones. researchgate.net

Deacetylation: Removal of the acetyl group from 3-acetyl-4-hydroxyquinolin-2(1H)-ones using concentrated sulfuric acid. researchgate.net

Formation of Methylene-bridged Dimers: Reaction of 4-hydroxy-2(1H)-quinolones with a formylating agent mixture (DMF/Et3N) can lead to the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.gov

These derivatization strategies, while demonstrated on closely related analogues, provide a valuable toolbox for the functionalization of the this compound core to explore structure-activity relationships.

Table of Synthetic Methodologies for Quinolinone Analogues

| Methodology | Catalyst/Conditions | Substrates | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave, H2SO4 | 3-Methoxyacetoacetanilide | 7-Hydroxy-4-methylquinolin-2(1H)-one | 68.78% | niscpr.res.in |

| Intramolecular Allylic Amination | FeCl3·6H2O | 2-Aminophenyl-1-en-3-ols | Substituted Dihydroquinolines/Quinolines | up to 96% | organic-chemistry.orgnih.gov |

| Condensation/Cyclization | BiCl3, Microwave, EtOH | β-Enaminones, Diethyl malonate | 4-Hydroxy-2-quinolone analogues | 51-71% | nih.govrsc.org |

| Decarboxylating Cyclization | Base, Water | Isatoic anhydrides, 1,3-Dicarbonyl compounds | Quinolin-4-ones | - | mdpi.com |

Table of Derivatization Reactions on the Quinolinone Core

| Reaction | Reagents | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Methylation | Methyl iodide | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | N-Methylated product | - | researchgate.net |

| Deacetylation | Conc. H2SO4 | 3-Acetyl-4-hydroxyquinolin-2(1H)-ones | 4-Hydroxy-N-substituted-quinolin-2(1H)-ones | - | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 7-Hydroxy-4-methylquinolin-2(1H)-one |

| 3-Methoxyacetoacetanilide |

| Diethyl malonate |

| Formic acid |

| Iron(III) chloride hexahydrate (FeCl3·6H2O) |

| Bismuth(III) chloride (BiCl3) |

| Ethanol |

| Water |

| Supercritical CO2 |

| Isatoic anhydride |

| 2-Seleno-4-methylquinoline |

| 2-Chloro-4-methylquinoline |

| Sodium hydroselenide (NaHSe) |

| 3-Acetyl-4-hydroxyquinolin-2(1H)-one |

| Methyl iodide |

| Sulfuric acid |

| N,N-Dimethylformamide (DMF) |

| Triethylamine (B128534) (Et3N) |

Ring-Opening and Recyclization Reactions for Pyrido[1,2-a]benzimidazole and Pyridine Derivatives

The quinolinone framework can be accessed through rearrangement reactions of other heterocyclic systems. These reactions often involve a ring-opening step followed by an intramolecular recyclization to form the stable quinolinone core.

A notable example is the regiodivergent ring expansion of oxindoles, which provides a direct synthetic connection between the oxindole (B195798) and quinolinone scaffolds. scg.chacs.orgnih.govnih.govresearchgate.net This transformation can be directed to yield different quinolinone regioisomers from a common oxindole starting material by selecting specific reaction conditions. scg.chacs.orgnih.govnih.govresearchgate.net One pathway involves a LiHMDS-mediated mechanism to produce 4-substituted quinolinones, while a Friedel-Crafts type mechanism can yield the isomeric 3-substituted quinolinones. scg.ch This approach is valuable for the late-stage diversification of bioactive molecules, enabling the synthesis of quinolinone drug analogues from existing oxindole-based compounds. scg.chacs.orgnih.govnih.govresearchgate.net

Pyrido[1,2-a]benzimidazole derivatives also serve as precursors for related heterocyclic structures through ring transformation reactions. nih.govjraic.comnih.govrsc.org For instance, the reductive intramolecular cyclization of N-(2-nitrophenyl)pyridinium chlorides is an efficient method for synthesizing substituted pyrido[1,2-a]benzimidazoles. jraic.com While not a direct route to quinolinones, these transformations highlight the principle of using ring-opening and recyclization of fused pyridine systems to generate new heterocyclic frameworks. The instability of certain rings, such as the pyran ring in chromone (B188151) derivatives, can be exploited in reactions with 2-aminobenzimidazole, where ring-opening is followed by cyclocondensation to form pyrimido[1,2-a]benzimidazole (B3050247) structures.

Substitution at the N-1 Position (e.g., Phenyl/Methyl)

Modification at the N-1 position of the quinolinone ring is a common strategy to alter the molecule's properties. The introduction of alkyl or aryl groups can be achieved through various methods.

N-alkylation, such as methylation, can be performed on a pre-existing quinolinone core. For example, N-methylation of 3-acetyl-4-hydroxyquinolin-2(1H)-one has been accomplished using methyl iodide in the presence of a base like sodium hydride or potassium carbonate. Alternatively, N-substituted quinolinones can be synthesized directly from N-substituted anilines. The Camps cyclization, for instance, utilizes base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form quinolinones, where the N-substituent is carried over from the starting amide. mdpi.com

The nature of the N-1 substituent significantly influences the reactivity of the quinolinone ring. In 1-methyl-2-quinolone (B133747) derivatives, the methyl group can cause steric repulsion with substituents at the C-8 position. This steric strain can distort the quinolinone framework, leading to a loss of aromaticity in the pyridone ring and activating it towards reactions typical of nitroalkenes.

A general synthesis for N-substituted quinolin-4-ones involves the N-sulfonylation of methyl 2-aminobenzoates, followed by acylation and condensation reactions to build the quinolinone ring system with the desired substituent at the N-1 position. nih.gov

| Starting Material | Reagents | N-1 Substituent | Product Type | Reference |

| Methyl 2-aminobenzoates | Arylsulfonyl chlorides | Arylsulfonyl | 1-Sulfonyl-2,3-dihydroquinolin-4(1H)-ones | nih.gov |

| N-(2-acylaryl)amides | Base (e.g., OH⁻) | Varied (Alkyl, Aryl) | N-substituted quinolin-2-ones or quinolin-4-ones | mdpi.com |

| 3-acetyl-4-hydroxyquinolin-2(1H)-one | Methyl iodide, Base (NaH or K₂CO₃) | Methyl | N-methyl-3-acetyl-4-hydroxyquinolin-2(1H)-one |

Modifications at the C-3 Position (e.g., Heteroaryl, Hydrazinyl, Alkyl Chain Insertion)

The C-3 position of the quinolinone ring is a frequent site for introducing chemical diversity. A variety of substituents, including heteroaryl groups, hydrazinyl moieties, and alkyl chains, can be installed using several synthetic strategies.

One common approach begins with a 3-acyl-4-hydroxyquinolin-2(1H)-one. The acyl group serves as a versatile handle for further transformations. For instance, bromination of the 3-acetyl group with N-bromosuccinimide yields a 3-(2-bromoacetyl) derivative. This reactive intermediate can then be used for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities.

Another route involves the synthesis of quinolinones with a carboxylic acid group at the C-3 position. nih.gov These can be prepared via microwave-assisted synthesis and serve as key intermediates for further modifications. nih.gov For example, the synthesis of (E)-3-[(2,5-Dichloro-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid demonstrates the introduction of a complex substituted diazenyl group at C-3. nih.gov

Direct C-H functionalization methods have also been developed. For example, a palladium-catalyzed carbonylation of 2-iodoaniline (B362364) with terminal alkynes, followed by cyclization with an amine, can produce 3-substituted quinolin-4-ones. mdpi.com The mechanism involves a Sonogashira carbonylation followed by an amine addition and cyclization sequence. mdpi.com

The synthesis of quinoxaline (B1680401) derivatives provides analogous strategies. For instance, 2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetyl hydrazide can be converted to an acyl azide, which then reacts with amino acid esters or amines to introduce substituted acetylaminoalkanoate or acetamide (B32628) side chains, demonstrating a method for alkyl chain insertion with heteroatom linkages. nih.gov

Introduction of Functional Groups at Aromatic Ring Positions (C-5 to C-8)

Functionalizing the benzene (B151609) portion of the quinolinone ring (positions C-5 to C-8) is crucial for modulating the electronic and steric properties of the molecule. This is typically achieved through electrophilic aromatic substitution or modern C-H activation strategies. nih.govrsc.orgrsc.orgnih.govmdpi.comresearchgate.net

Traditional electrophilic substitutions like nitration, sulfonation, and halogenation on the quinoline ring generally occur at the C-5 and C-8 positions. The precise location can be influenced by the reaction conditions and the existing substituents on the ring.

More advanced and regioselective methods rely on transition-metal-catalyzed C-H activation, often using the nitrogen atom (or an N-oxide) as an internal directing group. nih.govmdpi.com

C-5 Functionalization : A copper-catalyzed approach enables the activation of the remote C-H bond at the C-5 position of 8-aminoquinolines. This allows for the introduction of sulfonyl groups and the formation of C-O, C-Br, C-N, C-C, and C-I bonds. researchgate.net

C-8 Functionalization : The C-8 position can be selectively functionalized using various catalytic systems. Rhodium and iridium catalysts have been employed for the direct iodination and amidation of quinoline N-oxides at C-8. rsc.org DFT studies have shown that with a PdCl₂ catalyst, C-8 activation is preferred over C-2 activation due to the formation of a stable σ-metallacycle intermediate. rsc.org

The choice of catalyst and directing group is paramount in controlling the site-selectivity of these reactions. nih.govnih.gov

| Position | Reaction Type | Catalyst/Reagents | Functional Group Introduced | Reference |

| C-5 | Radical Perfluoroalkylation | Visible Light (metal-free) | Perfluoroalkyl | researchgate.net |

| C-5 | Bromination/Difluoromethylation | Cu(II)/Cu(I) | Bromo, Difluoromethyl | researchgate.net |

| C-8 | Iodination | Rhodium catalyst | Iodo | rsc.org |

| C-8 | Amidation | Iridium catalyst | Amido | rsc.org |

| C-8 | Olefination/Oxyarylation | Cobalt catalyst | Olefin, Oxyaryl | rsc.org |

| C-8 | Arylation | Ruthenium catalyst | Aryl | rsc.org |

| C-5 & C-8 | Nitration/Halogenation | Standard Electrophilic Reagents | Nitro, Halogen |

Mannich Base Formation from Quinolinone Derivatives

The Mannich reaction is a powerful three-component condensation that forms a C-C bond, leading to β-amino carbonyl compounds known as Mannich bases. researchgate.net This reaction is widely used to modify quinolinone and related heterocyclic scaffolds. hakon-art.cominnovareacademics.intsijournals.comindexcopernicus.com

The general reaction involves the aminoalkylation of a compound containing an active hydrogen atom with an aldehyde (typically formaldehyde) and a primary or secondary amine. hakon-art.com In the context of quinolinones, the active hydrogen is often located on the heterocyclic or aromatic ring. For instance, 8-hydroxyquinoline (B1678124) undergoes Mannich-type condensation at the C-7 position. indexcopernicus.com

A common synthetic route involves first preparing a suitable quinoline precursor. hakon-art.com For example, cinchophen, which has a carboxylic acid group, can be converted to its corresponding amide. hakon-art.comtsijournals.com This amide then serves as the substrate in the Mannich reaction with formaldehyde (B43269) and a secondary amine, resulting in the introduction of a substituted aminomethyl group. hakon-art.com Similarly, quinazolinone can be reacted with various aromatic amines and formaldehyde in refluxing ethanol to yield a series of Mannich bases. innovareacademics.in

The reaction is versatile and can be performed with or without a catalyst, often proceeding under mild conditions at room temperature in a suitable solvent like ethanol. indexcopernicus.com

| Quinoline Precursor | Position of Reaction | Reagents | Product Type | Reference |

| Cinchophen Amide | Amide Nitrogen | Formaldehyde, Secondary Amine | N-Mannich Base | hakon-art.comtsijournals.com |

| Quinazolinone | Ring Nitrogen | Formaldehyde, Aromatic Amine | N-Mannich Base | innovareacademics.in |

| 8-Hydroxyquinoline | C-7 | Aldehydes, Amines | C-7 Substituted Mannich Base | indexcopernicus.com |

| Isatin | - | Propargyl bromide, Secondary Amine, CuCl | Acetylenic Mannich Base | researchgate.net |

Formation of Bis-Quinolinone Structures (e.g., 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones))

Dimeric quinolinone structures, particularly those linked at the C-3 positions, represent a distinct class of derivatives. The synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) has been reported as an unexpected outcome of formylation reactions. nih.govproquest.comresearchgate.net

When attempting to formylate 2-quinolones using a mixture of dimethylformamide (DMF) and triethylamine (Et₃N), the anticipated 3-formyl product was not isolated. Instead, the reaction led to the formation of the dimeric 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) structure. nih.govproquest.com

Mechanistic studies revealed that this transformation proceeds through the in-situ formation of a 4-formyl-2-quinolone intermediate. nih.govproquest.comresearchgate.net This highly reactive aldehyde then undergoes a condensation reaction with a second molecule of the parent quinolone under the same reaction conditions to yield the final methylene-bridged dimer. nih.govproquest.com The structure of these bis-quinolinones has been confirmed by NMR, IR, and mass spectrometry, with X-ray analysis revealing an anti-conformation stabilized by intramolecular hydrogen bonds. nih.govproquest.combohrium.com

Mechanistic Investigations of Quinolinone Formation and Rearrangements

Understanding the reaction mechanisms underlying the formation and rearrangement of quinolinones is essential for optimizing existing synthetic methods and designing new ones.

Friedländer Synthesis : Detailed mechanistic studies of the classic Friedländer synthesis, which condenses an o-aminobenzaldehyde with a ketone, have shown that the reaction likely begins with a slow intermolecular aldol condensation. cdnsciencepub.comresearchgate.net The resulting aldol adduct rapidly cyclizes and dehydrates to form the quinoline ring. cdnsciencepub.comresearchgate.net Alternative pathways involving Schiff base intermediates have also been explored, which can lead to different product distributions depending on the catalyst and conditions. cdnsciencepub.com

Ring Expansion of Oxindoles : The regiodivergent ring expansion of oxindoles to quinolinones involves distinct mechanisms. scg.chacs.orgnih.govnih.govresearchgate.net The formation of 4-substituted quinolinones proceeds via a LiHMDS-mediated pathway, while the isomeric 3-substituted quinolinones are formed through a Friedel-Crafts type mechanism. scg.ch These divergent pathways allow for selective access to either regioisomer from the same starting material. acs.orgnih.govnih.govresearchgate.net

C-H Activation : The mechanism of regioselective C-H functionalization is highly dependent on the catalyst and directing group. For C-8 activation of quinoline N-oxides with a PdCl₂ catalyst, DFT calculations support a pathway involving the formation of a C(8)-H–Pd(II) agostic bond within a σ-metallacycle, which is energetically favored over the π-complex that leads to C-2 activation. rsc.org For remote C-5 functionalization, mechanistic investigations suggest a single-electron-transfer (SET) process is crucial for generating the reactive radical species that initiate the C-S cross-coupling.

Bis-Quinolinone Formation : The formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) is proposed to occur via an intermediate 3-formyl-4-hydroxy-2-quinolone. researchgate.net This aldehyde is generated in situ and then reacts with a second equivalent of the starting 4-hydroxy-2-quinolone in a condensation-type reaction to form the methylene (B1212753) bridge. researchgate.net

Tandem Reactions : The base-promoted synthesis of complex fused systems like indolo[1,2-b]isoquinolines from 2-alkynylanilines involves a cascade of steps. A proposed mechanism includes deprotonation of the aniline, intramolecular nucleophilic attack on the alkyne to form a carbanion, reaction with a nitroarene, and a series of cyclization and elimination steps to construct the polycyclic system. acs.org

Elucidation of Reaction Pathways and Intermediate Species

The reaction mechanisms for the synthesis of quinolinone derivatives often involve multi-step sequences with distinct intermediates. The formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), for example, proceeds through a proposed pathway involving several intermediate species. nih.gov In a reaction involving 4-hydroxy-2(1H)-quinolones and a formylating agent mixture, the process is not a simple condensation. The mechanism is believed to initiate with the formation of an intermediate via nucleophilic attack of an oxygen lone pair. nih.gov This is followed by the elimination of a small molecule, such as dimethylamine, to yield a subsequent vinylic intermediate. nih.gov A further nucleophilic attack by another molecule of the parent quinolone onto this vinylic-carbon forms a larger intermediate, which then undergoes decarboxylation to yield the final bis-quinolinone product. nih.gov

Another illustrative reaction pathway is the acid-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and various propargylic alcohols. rsc.org This process can lead to the formation of either furo[3,2-c]quinolones or pyrano[3,2-c]quinolones, depending on the structure of the alcohol used. rsc.org The synthesis of furo[3,2-c]quinolones is proposed to occur through a sequence initiated by a Friedel–Crafts-type alkylation, followed by a 5-exo-dig ring closure, demonstrating a cascade process for building complex heterocyclic systems from simpler quinolinone precursors. rsc.org

Sigmatropic Rearrangements in Substituted Quinolinones

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular process. wikipedia.org One of the most significant examples of this reaction class is the cas.czcas.cz-sigmatropic rearrangement, which includes the Claisen rearrangement. wikipedia.orgimperial.ac.uk This reaction is a powerful tool for forming carbon-carbon bonds and has been applied to the synthesis of substituted quinolinones. tandfonline.comorganic-chemistry.org

A notable application is the thio-Claisen rearrangement of 4-allylthio-1-methylquinolin-2-(1H)-ones. When heated in a high-boiling solvent like N,N-diethylaniline, these substrates undergo a cas.czcas.cz sigmatropic rearrangement to regioselectively produce thieno-[3,2-c]-quinolone derivatives. tandfonline.com The reaction proceeds through a cyclic transition state, likely a chair-like conformation, leading to the observed product. tandfonline.comorganic-chemistry.org

| Substrate | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Allylthio-1-methylquinolin-2-(1H)-one (3a) | Reflux in N,N-diethylaniline, 4h | Thieno[3,2-c]quinolone derivative (4a) | 78% | tandfonline.com |

The Claisen rearrangement is also a key step in the biosynthesis of certain quinoline alkaloids. rsc.orgrsc.org For instance, the biosynthesis of ravenoline, a 1,2-dimethylallyl derivative, is understood to occur via the rearrangement of a 3,3-dimethylallyl ether precursor. rsc.orgrsc.org This transformation involves an initial 'normal' Claisen rearrangement followed by a subsequent rearrangement of that product to form the 'abnormal' 1,2-dimethylallyl substitution pattern observed in the final natural product. rsc.org This biosynthetic pathway highlights the utility of sigmatropic shifts in generating structural diversity in natural quinoline compounds. rsc.org

Autoxidation Phenomena in Quinolinone Derivatives

Autoxidation refers to the spontaneous oxidation of a compound by atmospheric oxygen. Certain quinolinone derivatives are susceptible to this phenomenon, leading to complex dimeric or polymeric structures. A prominent example is the autoxidation observed when heating 4-hydrazinylquinolin-2(1H)-ones in pyridine. nih.govmdpi.com This reaction does not yield a simple oxidation product but instead results in the formation of complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinolines. nih.govmdpi.com

The proposed mechanism for this transformation is a multi-step, one-pot process that includes dimerization, autoxidation, and electrocyclic reactions. nih.govmdpi.com The reaction is thought to begin with a proton shift, creating a reactive isomer of the starting material. nih.govmdpi.com This isomer then reacts with a molecule of the original 4-hydrazinylquinolin-2(1H)-one, initiating a cascade that involves oxidation by air to form the final, stable pentacyclic product. nih.govmdpi.com The optimization of this reaction has shown that heating in pyridine provides the best conditions for achieving this transformation. nih.gov

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Ethanol | Reflux | 12 | 0 | mdpi.com |

| 2 | Dioxane | Reflux | 12 | Trace | mdpi.com |

| 3 | DMF | 110 | 10 | 40 | mdpi.com |

| 4 | Pyridine | Reflux | 8 | 85 | mdpi.com |

The underlying chemistry of such oxidations relates to the oxidation of hydroxyquinoline compounds in general. The process can involve the formation of radical intermediates, such as semiquinones, which are generated during electron transfer. cas.cznih.gov In the oxidation of phenols or quinols, a radical can be formed which is stabilized by resonance, allowing for subsequent reactions that lead to the final oxidized product, such as a quinone. youtube.com This principle applies to hydroxyquinolinones, where the phenolic hydroxyl group can facilitate oxidation processes.

Advanced Structural Characterization and Elucidation of 5 Hydroxy 4 Methylquinolin 2 1h One and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Determination

Spectroscopic methods are fundamental in elucidating the intricate structural details of quinolinone systems, including the differentiation between various isomers and tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, ¹⁵N-NMR) for Isomer and Tautomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of quinoline (B57606) derivatives in solution. uncw.edu Techniques such as ¹H, ¹³C, and various two-dimensional (2D) NMR experiments (COSY, HMQC, HMBC, NOESY) are employed to assign all proton and carbon signals completely. researchgate.net

The tautomeric equilibrium between the keto (quinolin-2-one) and enol (2-hydroxyquinoline) forms is a key characteristic of these compounds. helsinki.fi NMR spectroscopy, by analyzing chemical shifts, coupling constants, and isotope effects, is instrumental in detecting and describing these equilibria. encyclopedia.pub For instance, in related 4-hydroxy-1-methylquinolin-2(1H)-one derivatives, the ¹H NMR spectrum typically shows a characteristic singlet for the N-CH₃ protons around δ 3.5-3.7 ppm. rsc.org The aromatic protons appear in the range of δ 7.2-8.2 ppm, with their specific splitting patterns (triplets and doublets) allowing for precise assignment to positions H-5, H-6, H-7, and H-8. rsc.org The presence of exchangeable signals in the downfield region (δ > 10 ppm) corresponds to the OH and NH protons, providing direct evidence of the tautomeric forms present in the solvent used. rsc.org

The study of concentration-dependent chemical shifts in ¹H NMR can reveal intermolecular interactions, such as π-π stacking between quinoline rings. uncw.edu Furthermore, ¹⁵N NMR spectroscopy is particularly useful for studying tautomerism in nitrogen-containing heterocycles, as the nitrogen chemical shift is highly sensitive to its chemical environment (e.g., in an NH group versus a C=N group). encyclopedia.pub The one-bond N-H coupling constant, typically around 90 Hz, is another diagnostic parameter for identifying the NH motif in a specific tautomer. encyclopedia.pub

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Quinolin-2(1H)-one Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Compound Type |

|---|---|---|---|

| N-CH₃ | 3.53 - 3.68 | Singlet | 4-Hydroxy-1-methylquinolin-2(1H)-one derivative rsc.org |

| H-3 | ~6.2 | Singlet | 4-Hydroxy-2-quinolone |

| H-5 | ~8.1 | Doublet | 4-Hydroxy-1-methylquinolin-2(1H)-one derivative rsc.org |

| H-6 | ~7.4 | Triplet | 4-Hydroxy-1-methylquinolin-2(1H)-one derivative rsc.org |

| H-7 | ~7.8 | Triplet | 4-Hydroxy-1-methylquinolin-2(1H)-one derivative rsc.org |

| H-8 | ~7.6 | Doublet | 4-Hydroxy-1-methylquinolin-2(1H)-one derivative rsc.org |

| OH/NH | 11.3 - 13.4 | Broad Singlet | 4-Hydroxy-1-methylquinolin-2(1H)-one derivative rsc.org |

Note: Chemical shifts are approximate and can vary based on the specific substitution pattern and solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within a molecule. mdpi.com For 5-Hydroxy-4-methylquinolin-2(1H)-one, the IR spectrum provides clear evidence for its key structural features. The most prominent absorption is the carbonyl (C=O) stretching vibration, which typically appears as a sharp, strong peak in the range of 1670–1780 cm⁻¹. libretexts.org Specifically for quinolinone derivatives, this C=O stretch is often observed around 1650-1670 cm⁻¹. mdpi.com

Other important absorptions include:

O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponds to the stretching vibrations of the hydroxyl (O-H) and amine (N-H) groups. This broadness is often due to intermolecular hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹. mdpi.com

C=C and C-N Stretching: Absorptions in the 1470-1620 cm⁻¹ range are attributed to the C=C stretching vibrations of the aromatic rings and C-N stretching vibrations. mdpi.comacs.org

By comparing experimental and theoretically calculated IR spectra, a good correlation can be established, allowing for precise assignment of vibrational bands. mdpi.com The analysis of these characteristic frequencies confirms the presence of the principal functional groups and provides insight into the bonding environment within the molecule. niscpr.res.in

Table 2: Characteristic IR Absorption Frequencies for Quinolin-2(1H)-one Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H / N-H stretch | 3200 - 3500 | Broad, indicates hydrogen bonding |

| Aromatic C-H stretch | 3000 - 3100 | Sharp, medium |

| Aliphatic C-H stretch | 2850 - 3000 | Sharp, medium |

| C=O stretch (Amide) | 1650 - 1670 | Strong, sharp |

| C=C stretch (Aromatic) | 1470 - 1620 | Medium to strong, multiple bands |

| C-O stretch | 1200 - 1275 | Medium |

Source: Synthesized from mdpi.comlibretexts.orgniscpr.res.in

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's molecular formula. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule from its exact mass.

For this compound, the molecular formula is C₁₀H₉NO₂. The calculated exact mass (monoisotopic mass) for this formula is 175.0633 g/mol . When a sample is analyzed by HRMS, the instrument will detect the molecular ion [M+H]⁺ (or other adducts like [M+Na]⁺). The experimentally measured m/z value is then compared to the theoretical value. A match within a very small tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula, helping to distinguish it from other potential structures with the same nominal mass. This technique was used to confirm the structure of quinoline derivatives in various studies. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule's chromophore. The quinolinone ring system is a chromophore that absorbs UV light, leading to characteristic absorption bands. The position and intensity of these bands are sensitive to the molecule's substitution pattern and its electronic structure.

Furthermore, quinolinone derivatives can exhibit solvatochromism, which is the change in the position, intensity, and shape of their absorption or emission spectral bands with a change in solvent polarity. researchgate.net This phenomenon arises from the differential solvation of the molecule's ground and excited states. researchgate.net

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a shift of the absorption maximum (λ_max) to longer wavelengths.

Negative Solvatochromism (Blue Shift): If the ground state is more polar, an increase in solvent polarity will cause a shift to shorter wavelengths. researchgate.net

Investigating the UV-Vis spectra of this compound in a range of solvents with varying polarities can provide valuable insights into the nature of its electronic ground and excited states. Such studies have been performed on related quinoline-based dyes to characterize their solvatochromic properties. nih.govnih.gov The analysis helps in understanding the charge distribution within the molecule and how it is influenced by its microenvironment. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic techniques provide invaluable data on molecular structure, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Analysis of Quinolinone Tautomers and Conformers

Single crystal X-ray diffraction is the gold standard for elucidating the absolute structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity of atoms and revealing the molecule's conformation. For quinolinone derivatives, X-ray analysis is crucial for unambiguously determining which tautomer (e.g., the keto or enol form) exists in the crystal lattice. mdpi.comhelsinki.fi

Studies on various quinolinone derivatives have shown that intramolecular and intermolecular hydrogen bonds play a significant role in their crystal packing. helsinki.firesearchgate.nethelsinki.fi For instance, in the crystal structure of 1-Butyl-4-hydroxy-3-methylquinoline-2(1H)-one, molecules are linked into chains by O—H⋯O hydrogen bonds. nih.gov In the case of 7-hydroxy-4-methylquinolin-2(1H)-one, powder X-ray diffraction analysis revealed an orthorhombic crystal system. niscpr.res.inresearchgate.net

Crystal structure analysis can also reveal the presence of different conformers within the same crystal, as observed for a dihydro-pyrrolo[3,2,1-ij]quinolin-1-one derivative where two distinct conformations were found in the asymmetric unit. researchgate.net The detailed structural data obtained from X-ray diffraction, including bond lengths and the planarity of the ring system, is essential for a complete understanding of the molecule's properties. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Quinolinone Derivative (4-hydroxy-1-methylquinolin-2(1H)-one)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.7479 (3) |

| b (Å) | 11.5327 (5) |

| c (Å) | 9.2136 (4) |

| β (°) | 96.949 (2) |

| Volume (ų) | 816.03 (6) |

| Z (molecules/unit cell) | 4 |

Source: Data for 4-hydroxy-1-methylquinolin-2(1H)-one from helsinki.fihelsinki.fi. This data is illustrative for a related compound.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The molecular structure of quinolone derivatives, including this compound, facilitates the formation of intricate hydrogen bonding networks that are crucial in defining their crystal packing and supramolecular architecture. The presence of both hydrogen bond donors (the hydroxyl group at C5 and the N-H group in the lactam ring) and acceptors (the carbonyl oxygen at C2 and the hydroxyl oxygen) allows for a variety of intermolecular interactions.

In related structures, such as 4-hydroxy-1-methylquinolin-2(1H)-one, strong O-H···O hydrogen bonds have been observed to connect molecules, forming one-dimensional linear polymers. helsinki.fi These polymeric chains can then stack, often stabilized by intermolecular π-π interactions between the aromatic ring systems. helsinki.fi For instance, crystal structure analyses of similar heterocyclic compounds reveal that molecules are frequently linked by these strong hydrogen bonds into chains or two-dimensional networks. helsinki.fi

Unit Cell Parameters and Crystal System Determination

For example, derivatives such as 4-hydroxy-1-methylquinolin-2(1H)-one have been found to crystallize in the monoclinic system. helsinki.fi This is a common crystal system for this class of organic molecules. The crystal packing is often influenced by the formation of hydrogen-bonded dimers or polymers, which then arrange into a stable lattice. researchgate.net The unit cell parameters define the dimensions and angles of the smallest repeating unit in the crystal lattice.

Below is a representative table of crystallographic data for a related quinolone derivative, illustrating the type of parameters obtained from X-ray diffraction studies.

| Parameter | Value |

|---|---|

| Compound | 4-hydroxy-1-methylquinolin-2(1H)-one |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 7.443(3) |

| c (Å) | 13.194(5) |

| α (°) | 90 |

| β (°) | 106.91(3) |

| γ (°) | 90 |

| Volume (ų) | 799.4(5) |

| Z (Molecules per unit cell) | 4 |

Note: The data presented is for a closely related compound, 4-hydroxy-1-methylquinolin-2(1H)-one, and serves as an illustrative example of the crystallographic parameters typical for this family of compounds. helsinki.fi

Tautomerism Studies and Equilibrium Dynamics

Enol-Keto Tautomerism in 4-Hydroxy-2-quinolones

The 4-hydroxy-2-quinolone scaffold, central to the structure of this compound, is characterized by the potential for prototropic tautomerism. Specifically, it can exist in an equilibrium between two primary tautomeric forms: the hydroxy-enol form (a 2,4-dihydroxyquinoline derivative) and the amide-keto form (a 4-hydroxy-quinolin-2(1H)-one). researchgate.netmdpi.com

In the solid state and in non-aqueous solutions, the equilibrium for 2-quinolones and 4-quinolones overwhelmingly favors the keto (amide) form, often referred to as the quinolone form. researchgate.netresearchgate.net This preference is largely attributed to the greater stability afforded by the hydrogen-bonded dimeric structures that the keto tautomer can form. researchgate.net For 4-hydroxy-2(1H)-quinolone, several tautomeric forms are theoretically possible, but the 4-hydroxy-2-oxo form is generally the most stable and predominant. researchgate.net

The position of this equilibrium can, however, be influenced by various factors, including the substitution pattern on the quinolone ring and the nature of the solvent. rsc.orgnih.gov For instance, the presence of a hydrogen bond acceptor at the 3-position can favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond. rsc.org Conversely, substituents at other positions might stabilize the keto form through extended conjugation. rsc.org

Spectroscopic and Computational Approaches to Tautomeric Preferences

The study of tautomeric equilibrium in quinolone systems heavily relies on a combination of spectroscopic techniques and computational chemistry. researchgate.net Methods such as Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Vis spectroscopy are powerful tools for identifying the predominant tautomer in a given state or solvent. researchgate.netresearchgate.net

Computational studies , primarily using Density Functional Theory (DFT), have become indispensable for predicting the relative stabilities of different tautomers. researchgate.netacs.org These calculations can determine the optimized geometries and relative energies of the possible structures. For example, computational analyses performed on 4-methyl-2-hydroxyquinoline consistently show that the keto tautomer, 4-methylquinolin-2-one, is energetically favored over the enol form. researchgate.netconsensus.app The energy difference between the lowest energy hydroxyquinoline and quinolone forms can be significant, often in the range of 27-38 kJ mol⁻¹. acs.orgnih.gov Aromaticity calculations also support these findings, showing that in the hydroxyquinoline (enol) form both rings are aromatic, whereas in the oxo (keto) tautomers, the nitrogen-containing ring is largely non-aromatic. acs.orgnih.gov

Spectroscopic analysis provides experimental validation for these computational predictions.

IR Spectroscopy : The presence of a strong absorption band corresponding to the C=O stretching vibration of the amide group is a clear indicator of the keto form. In studies of quinolone 3-esters, experimental IR spectra showed no trace of the 4-oxoquinoline tautomers, confirming the predominance of the hydroxyquinoline form in that specific derivative. acs.orgnih.gov

NMR Spectroscopy : ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei and can distinguish between tautomers. researchgate.netresearchgate.net The chemical shifts observed in experimental NMR spectra are often compared with values calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to confirm the structural assignment. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 5 Hydroxy 4 Methylquinolin 2 1h One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It is renowned for its ability to accurately compute the physicochemical properties of molecules at a reasonable computational cost. rsc.org DFT is employed to optimize the geometrical configurations of organic compounds, identify reactive sites, and simulate spectroscopic data like infrared (IR) and nuclear magnetic resonance (NMR) spectra. rsc.org The following sections describe various analyses performed using DFT calculations.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This stable three-dimensional structure is crucial for understanding the molecule's properties and reactivity. Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds.

For quinolinone structures, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are used to determine the most stable conformer. rsc.org In a study on various 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives, the optimized geometrical structures were successfully computed, providing the foundation for all subsequent property calculations. rsc.org This step ensures that the theoretical calculations are based on the most energetically favorable and thus most realistic molecular structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's chemical stability and reactivity. rsc.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more reactive and prone to chemical reactions, as it is easier to move electrons. rsc.org

In computational studies of 4-hydroxy-1-methylquinolin-2(1H)-one derivatives, FMO analysis revealed how different substituents altered the electronic properties. For instance, the calculated HOMO, LUMO, and energy gap values for a series of these compounds showed significant variation, indicating a range of chemical reactivities. rsc.org

Below is a table of representative FMO data from a study on substituted 4-hydroxy-1-methylquinolin-2(1H)-ones, illustrating typical values obtained through DFT calculations.

| Compound ID (Illustrative) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound 2 | -6.115 | -2.661 | 3.454 |

| Compound 3 | -6.327 | -3.544 | 2.783 |

| Compound 4 | -6.177 | -2.697 | 3.480 |

| Compound 5 | -6.011 | -2.332 | 3.679 |

| Compound 6 | -6.109 | -2.637 | 3.472 |

| Compound 7 | -6.212 | -2.574 | 3.638 |

| Compound 8 | -6.161 | -2.484 | 3.677 |

| Compound 9 | -5.996 | -2.001 | 3.995 |

| Data sourced from a study on 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives and is for illustrative purposes only. rsc.org |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. rsc.orghelsinki.fi It illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions.

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of sites susceptible to electrophilic attack (attack by electron-seeking species). helsinki.fi These areas often correspond to lone pairs of atoms like oxygen or nitrogen.

Blue regions indicate positive electrostatic potential, which is electron-deficient, and are characteristic of sites prone to nucleophilic attack (attack by nucleus-seeking species). helsinki.fibhu.ac.in These areas are typically found around hydrogen atoms.

Green regions represent areas of neutral or near-zero potential.

MEP analysis is crucial for predicting how a molecule will interact with other molecules, including receptors and substrates in biological systems. helsinki.fi For derivatives of 4-hydroxy-1-methylquinolin-2(1H)-one, MEP maps have been used to identify the nucleophilic and electrophilic sites, providing insight into their potential intermolecular interactions. rsc.orgresearchgate.net

Global Reactivity Descriptors (e.g., Hardness, Softness)

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," meaning they are more stable and less reactive. rsc.orgresearchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap, are more polarizable, and more reactive. rsc.org

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the "escaping tendency" of electrons from a system. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η).

The following table presents calculated global reactivity descriptors for illustrative 4-hydroxy-1-methylquinolin-2(1H)-one derivatives, demonstrating how these values correlate with the HOMO-LUMO energy gap.

| Compound ID (Illustrative) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) | Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) |

| Compound 2 | 1.727 | 0.579 | 4.388 | -4.388 | 5.567 |

| Compound 3 | 1.392 | 0.719 | 4.936 | -4.936 | 8.750 |

| Compound 4 | 1.740 | 0.575 | 4.437 | -4.437 | 5.656 |

| Compound 5 | 1.840 | 0.544 | 4.172 | -4.172 | 4.730 |

| Compound 6 | 1.736 | 0.576 | 4.373 | -4.373 | 5.503 |

| Compound 7 | 1.819 | 0.550 | 4.393 | -4.393 | 5.297 |

| Compound 8 | 1.839 | 0.544 | 4.323 | -4.323 | 5.077 |

| Compound 9 | 1.998 | 0.501 | 3.999 | -3.999 | 4.001 |

| Data sourced from a study on 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives and is for illustrative purposes only. rsc.org | |||||

| From this data, a compound like 3 with low hardness and high softness is predicted to be the most reactive, while compound 9 with high hardness and low softness is the most stable. rsc.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.netresearchgate.net

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is crucial for applications in optoelectronics, such as optical switching and frequency conversion. researchgate.net Computational chemistry, particularly DFT, is a valuable tool for predicting the NLO properties of new molecules, saving time and resources compared to experimental synthesis and measurement. researchgate.net

The key parameters for NLO activity are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary measure of a molecule's second-order NLO response. Molecules with large β values are promising candidates for NLO applications.

For a molecule to have a non-zero β value, it must lack a center of inversion. Calculations on 4-hydroxy-1-methylquinolin-2(1H)-one derivatives have shown that their NLO properties can be significant, suggesting their potential use in future NLO applications. rsc.org

Computational Vibrational Evaluation (IR and Raman)

The vibrational properties of quinoline (B57606) derivatives can be accurately predicted using computational methods like Density Functional Theory (DFT). These calculations help in the assignment of experimental Infrared (IR) and Raman spectral bands. Modern computational approaches can calculate harmonic frequencies with a high degree of confidence, which, when compared with experimental spectra, provides a detailed understanding of the molecule's vibrational modes. elixirpublishers.com

For related quinoline structures, DFT methods such as B3LYP with basis sets like 6-311+G(**) have been successfully used to optimize the molecular geometry and calculate the vibrational frequencies. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental data. nih.gov This analysis allows for a precise assignment of vibrational modes, such as C-H stretching, C=O bending, and ring vibrations, which are characteristic of the quinolinone scaffold. nih.govresearchgate.netmdpi.com While specific computational vibrational studies solely focused on 5-Hydroxy-4-methylquinolin-2(1H)-one are not detailed in the reviewed literature, the established methodologies for similar compounds provide a robust framework for such an analysis. nih.gov

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into binding affinity and mode.

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been investigated for their potential to interact with various therapeutic targets.

Topoisomerase IIβ: Human topoisomerases are key targets for anticancer drugs. Molecular docking studies on fluoroquinolines, a related class of compounds, have shown good binding affinity with human topoisomerase II alpha and beta, suggesting that the quinoline core can fit into the enzyme's active site. nih.gov

EGFRK Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy. Docking studies on derivatives of 4-hydroxy-2(1H)-quinolone have revealed that these molecules can fit into the active pocket of the EGFRK tyrosine kinase domain (PDB ID: 1M17), forming stable interactions. researchgate.netnih.gov

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a critical enzyme for viral replication and a primary target for antiviral drugs. nih.govscispace.com Extensive docking studies have been performed to screen libraries of compounds against Mpro to identify potential inhibitors. nih.govnih.gov While specific binding affinity values for this compound are not explicitly reported, the general success of heterocyclic compounds in docking against Mpro suggests it could be a candidate for such studies.

The stability of a ligand-protein complex is determined by specific intermolecular interactions, primarily hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For related 4-hydroxy-quinolone derivatives docked into the EGFR kinase domain, hydrogen bonds with key amino acid residues are consistently observed. researchgate.netnih.gov Similarly, docking simulations of various inhibitors into the SARS-CoV-2 Mpro active site reveal crucial hydrogen bonding with residues such as Glu166, Gly143, and Cys145. nih.govresearchgate.net For example, a study on 8-hydroxy-2-methylquinoline, a structural isomer, highlighted its potential interactions within the binding cleft of a SARS-CoV-2 protein (PDB: 6VW1). researchgate.net These interactions are fundamental for the inhibitory activity of the compounds. The hydroxyl and carbonyl groups on the this compound scaffold are potential hydrogen bond donors and acceptors, respectively, which could facilitate strong binding to protein targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

The development of a predictive QSAR model involves calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for a series of compounds with known biological activity. nih.govnih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.govjmchemsci.com

For various classes of heterocyclic compounds, including quinoline and quinazoline (B50416) derivatives, QSAR models have been successfully developed to predict activities such as anticancer and antibacterial efficacy. nih.govnih.gov These models help identify the key structural features that govern biological activity. For instance, a QSAR study on ketone-based inhibitors of the SARS coronavirus main protease identified descriptors like Mor26p, Hy, GATS7p, and Mor04v as being important for activity. nih.gov Although a specific QSAR model for this compound derivatives is not reported in the reviewed literature, the established methodologies could be applied to a series of its analogues to guide the synthesis of more potent compounds. researchgate.net

Correlation of Molecular Descriptors with Biological Responses

The predictive power of computational chemistry lies in its ability to establish a quantitative relationship between the structural or physicochemical properties of a molecule and its biological activity. These properties, known as molecular descriptors, can be calculated from the molecular structure and are used to develop Quantitative Structure-Activity Relationship (QSAR) models. Such models are invaluable in medicinal and agricultural chemistry for predicting the biological response of new compounds and for guiding the design of more potent and selective agents.

While specific, comprehensive QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of such correlations can be effectively illustrated by examining closely related analogs. Research on substituted 4-hydroxy-1H-quinolin-2-ones provides significant insights into how molecular descriptors influence their biological activities, such as antifungal and photosynthesis-inhibiting effects.

A key molecular descriptor that has been correlated with the biological response of quinolinone derivatives is lipophilicity . Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or, in the context of reversed-phase high-performance liquid chromatography (RP-HPLC), as the logarithm of the capacity factor (log k), governs the ability of a compound to partition into non-polar environments, such as cell membranes. This property is crucial for a molecule to reach its site of action.

In a study of various ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives, the lipophilicity of the compounds was determined and compared with their biological activities. One of the compounds studied was the 5-hydroxy analog of the titular compound, 5-hydroxy-4H-quinolin-2-one. This analog provides the closest available data for understanding the structure-activity relationships of this compound.

The in vitro antifungal activity of a series of quinolinone derivatives was tested against several fungal strains. For the 5-hydroxy analog, the lipophilicity was found to be a significant factor influencing its antifungal efficacy. Generally, for a series of related compounds, a parabolic relationship between lipophilicity and biological activity is observed. This means that activity increases with lipophilicity up to an optimal point, after which a further increase in lipophilicity can lead to decreased activity, potentially due to poor solubility in the aqueous phase or being trapped within the lipid bilayer of the cell membrane.

The study demonstrated that the position of the hydroxyl group on the quinolinone ring has a marked effect on lipophilicity. For instance, a comparison between the 5-hydroxy and 7-hydroxy positional isomers revealed that the 7-hydroxy derivative possessed a higher hydrophobicity than the 5-hydroxy analog. researchgate.net This difference in lipophilicity, a key molecular descriptor, would be expected to translate into different antifungal profiles. While a complete QSAR model was not detailed, the implication is that the precise placement of substituents and the resulting electronic and steric effects significantly modulate the lipophilicity, which in turn correlates with the antifungal response.

Table 1: Antifungal Activity of 5-Hydroxy-4H-quinolin-2-one

| Fungal Strain | MIC (μg/mL) |

| Aspergillus fumigatus | > 500 |

| Trichophyton mentagrophytes | > 500 |

| Candida albicans | > 500 |

Data extracted from a study on a closely related analog, 5-hydroxy-4H-quinolin-2-one. The high Minimum Inhibitory Concentration (MIC) values indicate low antifungal activity for this specific analog under the tested conditions.

The ability of quinolinone derivatives to inhibit photosynthesis has also been a subject of investigation, particularly their action on Photosystem II (PS II). The inhibition of the oxygen evolution rate (OER) in spinach chloroplasts is a common assay for this activity. In the same study of substituted 4-hydroxy-1H-quinolin-2-ones, the IC₅₀ values for OER inhibition were determined.

Table 2: Photosynthesis-Inhibiting Activity of 5-Hydroxy-4H-quinolin-2-one

| Biological Response | Parameter | Value |

| Inhibition of Oxygen Evolution Rate | IC₅₀ (µmol/L) | > 1000 |

| Lipophilicity | log k | 0.297 |

Data for the closely related analog, 5-hydroxy-4H-quinolin-2-one. The high half-maximal inhibitory concentration (IC₅₀) indicates low activity in inhibiting the oxygen evolution rate in spinach chloroplasts. 'log k' represents the logarithm of the capacity factor, a measure of lipophilicity. researchgate.net

Emerging Research Avenues and Future Perspectives for 5 Hydroxy 4 Methylquinolin 2 1h One

Exploration of Hybrid and Conjugate Structures

A significant trend in modern drug discovery is the development of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach aims to create multi-target agents that can modulate multiple biological pathways simultaneously, potentially leading to synergistic effects and overcoming drug resistance. The quinolinone scaffold is a prime candidate for this strategy. mdpi.comnih.gov